Cas no 220384-25-8 ((Dap²²)-Stichodactyla helianthus Neurotoxin (ShK))

(Dap²²)-Stichodactyla helianthus Neurotoxin (ShK) structure
220384-25-8 structure
Product Name:(Dap²²)-Stichodactyla helianthus Neurotoxin (ShK)
CAS-Nr.:220384-25-8
MF:C166H268N54O48S7
MW:4012.6921453476
CID:2097909
PubChem ID:90488816
Update Time:2025-06-14

(Dap²²)-Stichodactyla helianthus Neurotoxin (ShK) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (Dap22)-Stichodactyla helianthus Neurotoxin (ShK)
    • L-Arginyl-L-seryl-L-cysteinyl-L-isoleucyl-L-alpha-aspartyl-L-threonyl-L-isoleucyl-L-prolyl-L-lysyl-L-seryl-L-arginyl-L-cysteinyl-L-threonyl-L-alanyl-L-phenylalanyl-L-glutaminyl-L-cysteinyl-L-lysyl-L-histidyl-L-seryl-L-methionyl-3-amino-L-alanyl-L-tyrosyl-L-arginyl-L-leucyl-L-seryl-L-phenylalanyl-L-cysteinyl-L-arginyl-L-lysyl-L-threonyl-L-cysteinylglycyl-L-threonyl-L-cysteine cyclic (3→35),(12→28),(17→32)-tris(disulfide)
    • (DAP22)-SHK
    • (DAP22)-STICHODACTYLA HELIANTHUS NEUROTOXIN
    • (Dap 22)-Stichodactyla helianthus Neurotoxin (ShK) H-Arg-Ser-Cys-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys-Thr-Ala-Phe-Gln-Cys-Lys-His-Ser-Met-Dap-Tyr-Arg-Leu-Ser-Phe-Cys-Arg-Lys-Thr-Cys-Gly-Thr-Cys-OH (Disulfide bonds between Cys3 and Cys35/Cys12 and Cys28/Cys17 and Cys32)
    • ShK-Dap22
    • H-ARG-SER-CYS-ILE-ASP-THR-ILE-PRO-LYS-SER-ARG-CYS-THR-ALA-PHE-GLN-CYS-LYS-HIS-SER-MET-DAP-TYR-ARG-LEU-SER-PHE-CYS-ARG-LYS-THR-CYS-GLY-THR-CYS-OH
    • 449:PN:WO2010108154 SEQID:317 claimed protein
    • PD079453
    • DA-67573
    • AKOS024457486
    • 220384-25-8
    • (Dap²²)-Stichodactyla helianthus Neurotoxin (ShK)
    • Inchi: 1S/C166H268N54O48S7/c1-13-81(5)123-156(261)202-107(65-122(232)233)145(250)218-128(87(11)228)160(265)216-124(82(6)14-2)161(266)220-58-31-43-119(220)155(260)196-95(38-22-25-52-168)135(240)205-110(70-222)147(252)191-99(42-30-57-185-166(179)180)136(241)209-117-77-273-272-75-115-152(257)193-97(40-28-55-183-164(175)176)132(237)189-96(39-23-26-53-169)139(244)217-127(86(10)227)159(264)212-113(131(236)186-68-121(231)214-125(84(8)225)158(263)213-118(162(267)268)78-275-274-76-116(153(258)215-123)211-150(255)109(69-221)204-130(235)93(171)36-27-54-182-163(173)174)73-270-271-74-114(208-137(242)100(48-49-120(172)230)194-141(246)103(61-88-32-17-15-18-33-88)197-129(234)83(7)188-157(262)126(85(9)226)219-154(117)259)151(256)192-94(37-21-24-51-167)133(238)201-106(64-91-67-181-79-187-91)144(249)207-111(71-223)148(253)195-101(50-59-269-12)138(243)203-108(66-170)146(251)199-105(63-90-44-46-92(229)47-45-90)142(247)190-98(41-29-56-184-165(177)178)134(239)198-102(60-80(3)4)140(245)206-112(72-224)149(254)200-104(143(248)210-115)62-89-34-19-16-20-35-89/h15-20,32-35,44-47,67,79-87,93-119,123-128,221-229H,13-14,21-31,36-43,48-66,68-78,167-171H2,1-12H3,(H2,172,230)(H,181,187)(H,186,236)(H,188,262)(H,189,237)(H,190,247)(H,191,252)(H,192,256)(H,193,257)(H,194,246)(H,195,253)(H,196,260)(H,197,234)(H,198,239)(H,199,251)(H,200,254)(H,201,238)(H,202,261)(H,203,243)(H,204,235)(H,205,240)(H,206,245)(H,207,249)(H,208,242)(H,209,241)(H,210,248)(H,211,255)(H,212,264)(H,213,263)(H,214,231)(H,215,258)(H,216,265)(H,217,244)(H,218,250)(H,219,259)(H,232,233)(H,267,268)(H4,173,174,182)(H4,175,176,183)(H4,177,178,184)(H4,179,180,185)
    • InChI-Schlüssel: PFWOJTLVNOZSGQ-UHFFFAOYSA-N
    • Lächelt: S1CC2C(NC(C(NC(C(NC(C(NC(C(NC3C(NC(C(NC(C(NC(CO)C(NC(CCSC)C(NC(CN)C(NC(CC4C=CC(=CC=4)O)C(NC(CCCNC(=N)N)C(NC(C(NC(CO)C(NC(CC4C=CC=CC=4)C(NC(C(NC(C(NC(C(NC(C(NC(CSSC3)C(NCC(NC(C(C)O)C(NC(C(=O)O)CSSCC(C(NC(C(C)CC)C(NC(CC(=O)O)C(NC(C(C)O)C(NC(C(C)CC)C(N3CCCC3C(NC(C(NC(C(NC(C(N2)=O)CCCNC(=N)N)=O)CO)=O)CCCCN)=O)=O)=O)=O)=O)=O)NC(C(CO)NC(C(CCCNC(=N)N)N)=O)=O)=O)=O)=O)=O)C(C)O)=O)CCCCN)=O)CCCNC(=N)N)=O)CS1)=O)=O)=O)CC(C)C)=O)=O)=O)=O)=O)=O)CC1=CNC=N1)=O)CCCCN)=O)=O)CCC(N)=O)=O)CC1C=CC=CC=1)=O)C)=O)C(C)O)=O

Berechnete Eigenschaften

  • Genaue Masse: 4010.8268596g/mol
  • Monoisotopenmasse: 4009.8235047g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 63
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 65
  • Schwere Atomanzahl: 275
  • Anzahl drehbarer Bindungen: 68
  • Komplexität: 9190
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 40
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -15.1
  • Topologische Polaroberfläche: 1860Ų

(Dap²²)-Stichodactyla helianthus Neurotoxin (ShK) Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12836-100ug
ShK-Dap22
220384-25-8 98%
100ug
¥4275.00 2023-09-09
TargetMol Chemicals
TP2123-10 mg
ShK-Dap22
220384-25-8 98%
10mg
¥ 23,000 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TP2123-10 mg
ShK-Dap22
220384-25-8
10mg
¥23000.00 2023-04-01
TargetMol Chemicals
TP2123-10mg
ShK-Dap22
220384-25-8 98%
10mg
¥ 23000 2023-09-15
TargetMol Chemicals
TP2123-100μg
ShK-Dap22
220384-25-8
100μg
¥ 6370 2024-07-19
Empfohlene Lieferanten
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
上海嵘奥生物技术有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
上海嵘奥生物技术有限公司
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan Comings Biotechnology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.